molecular formula C18H31N3O2 B5237426 N-[2-(diethylamino)ethyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide

N-[2-(diethylamino)ethyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide

Cat. No.: B5237426
M. Wt: 321.5 g/mol
InChI Key: XPXUBMNAJIJGLH-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a furan ring, and a diethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts alkylation reaction, where the furan moiety is attached to the piperidine ring.

    Attachment of the Diethylaminoethyl Group: This step involves the reaction of the intermediate compound with diethylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Biology: The compound is used in research to understand its interactions with biological molecules and its effects on cellular processes.

    Industry: It may be used in the synthesis of other complex organic compounds and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(diethylamino)ethyl]acrylamide
  • N-[2-(dimethylamino)ethyl]-1,8-naphthalimide

Uniqueness

N-[2-(diethylamino)ethyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide is unique due to its combination of a piperidine ring, a furan ring, and a diethylaminoethyl group. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O2/c1-4-20(5-2)13-10-19-18(22)16-8-11-21(12-9-16)14-17-7-6-15(3)23-17/h6-7,16H,4-5,8-14H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXUBMNAJIJGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1CCN(CC1)CC2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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